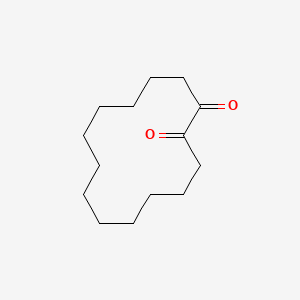

Cyclotetradecane-1,2-dione

Description

Structure

3D Structure

Properties

CAS No. |

23427-68-1 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

cyclotetradecane-1,2-dione |

InChI |

InChI=1S/C14H24O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(13)16/h1-12H2 |

InChI Key |

MXTFEOYSFWGYJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCC(=O)C(=O)CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Cyclotetradecane-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for cyclotetradecane-1,2-dione, a macrocyclic diketone with potential applications in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the intramolecular acyloin condensation of a long-chain diester to form the corresponding α-hydroxy ketone, which is subsequently oxidized to the target 1,2-dione. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthesis Pathway Overview

The principal route for the synthesis of this compound is a two-step sequence:

-

Intramolecular Acyloin Condensation: Diethyl dodecanedioate undergoes reductive cyclization in the presence of sodium metal to yield 2-hydroxycyclotetradecanone. To enhance the yield and prevent side reactions, the Rühlmann modification, which employs trimethylchlorosilane as a trapping agent for the enediolate intermediate, is often utilized.[1] This method is particularly effective for the formation of large rings (10 members or more) with yields for 12-membered and larger rings often exceeding 70%.[1]

-

Oxidation: The resulting 2-hydroxycyclotetradecanone is then oxidized to afford the final product, this compound. A common and efficient method for this transformation is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid and acetone. This reagent is known for the rapid and high-yielding oxidation of secondary alcohols to ketones.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxycyclotetradecanone via Acyloin Condensation

This protocol is adapted from standard procedures for acyloin condensation of long-chain diesters.

Materials:

-

Diethyl dodecanedioate

-

Sodium metal, freshly cut

-

Anhydrous toluene

-

Methanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A three-necked round-bottom flask is charged with anhydrous toluene and freshly cut sodium metal under an inert atmosphere.

-

The mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.

-

A solution of diethyl dodecanedioate in anhydrous toluene is added dropwise from the dropping funnel over several hours to the refluxing suspension.

-

After the addition is complete, the reaction mixture is refluxed for an additional period until the sodium is consumed.

-

The reaction is cooled in an ice bath, and methanol is cautiously added to quench any unreacted sodium, followed by the slow addition of a mixture of water and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-hydroxycyclotetradecanone, which can be further purified by vacuum distillation or chromatography.

Step 2: Synthesis of this compound via Oxidation

This protocol utilizes the Jones oxidation for the conversion of the α-hydroxy ketone to the α-diketone.

Materials:

-

2-Hydroxycyclotetradecanone

-

Acetone (reagent grade)

-

Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

-

Isopropyl alcohol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of 2-hydroxycyclotetradecanone in acetone is prepared in a round-bottom flask and cooled in an ice bath.

-

Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 20 °C. The addition is continued until the orange color of the Cr(VI) reagent persists.

-

The reaction is stirred for a few hours at room temperature after the addition is complete.

-

The excess oxidant is quenched by the dropwise addition of isopropyl alcohol until the solution turns green.

-

The mixture is diluted with water and extracted several times with diethyl ether.

-

The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Diethyl Dodecanedioate | C₁₆H₃₀O₄ | 286.41 | Colorless liquid |

| 2-Hydroxycyclotetradecanone | C₁₄H₂₆O₂ | 226.36 | White crystalline solid |

| This compound | C₁₄H₂₄O₂ | 224.34 | Yellowish solid |

Table 2: Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Typical Yield (%) |

| Acyloin Condensation | Sodium, Diethyl Dodecanedioate | Toluene | 60-80 |

| Rühlmann Modification | Sodium, TMSCl, Diethyl Dodecanedioate | Toluene | >80 |

| Oxidation | 2-Hydroxycyclotetradecanone, Jones Reagent | Acetone | 85-95 |

Table 3: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | Mass Spec (m/z) |

| 2-Hydroxycyclotetradecanone | ~4.0 (m, 1H, -CH(OH)-), ~3.5 (br s, 1H, -OH), 2.4-2.2 (m, 2H, -CH₂-C=O), 1.8-1.2 (m, 22H, -CH₂-) | ~215 (C=O), ~75 (-CH(OH)-), and a series of peaks for the aliphatic carbons. | ~3400 (O-H stretch), ~1700 (C=O stretch), ~2930, ~2850 (C-H stretch) | M⁺ at 226 |

| This compound | 2.5-2.3 (m, 4H, -CH₂-C=O), 1.7-1.2 (m, 20H, -CH₂-) | ~205 (C=O), and a series of peaks for the aliphatic carbons. | ~1710 (C=O stretch, characteristic of α-diketones), ~2930, ~2850 (C-H stretch) | M⁺ at 224 |

Note: The spectroscopic data presented are typical expected values and may vary slightly based on the specific experimental conditions and instrumentation used.

Concluding Remarks

The synthesis of this compound is reliably achieved through a two-step process involving an intramolecular acyloin condensation followed by oxidation. The Rühlmann modification of the acyloin condensation is recommended for achieving high yields of the macrocyclic α-hydroxy ketone intermediate. Subsequent Jones oxidation provides a clean and efficient conversion to the desired α-diketone. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the preparation and further investigation of this and related macrocyclic compounds.

References

Technical Guide: Physicochemical Properties and Synthetic Routes of Cyclotetradecane-1,2-dione

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physicochemical properties, experimental protocols for synthesis, and potential biological relevance of Cyclotetradecane-1,2-dione.

Core Physicochemical Properties

This compound is a cyclic organic compound featuring a 14-membered carbon ring with two adjacent ketone functional groups.[1][2] Its chemical identity is well-defined, although experimentally determined physical properties such as melting and boiling points are not widely reported in available literature.[3] Computed properties, however, provide valuable insight into its molecular characteristics.[1][4] The compound has been identified in Thymus vulgaris (common thyme).[1]

Quantitative Data Summary

The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O₂ | [1][3][4] |

| Molecular Weight | 224.34 g/mol | [1][4] |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 23427-68-1 | [1] |

| Canonical SMILES | C1CCCCCCC(=O)C(=O)CCCCC1 | [1][4] |

| InChI Key | MXTFEOYSFWGYJD-UHFFFAOYSA-N | [1][4] |

| Topological Polar Surface Area | 34.1 Ų | [1][4] |

| XLogP3-AA (Computed) | 4.3 | [1] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

Experimental Protocols

A key synthetic route to cyclic 1,2-diones involves a two-step process starting from a long-chain diester. This process includes an intramolecular acyloin condensation followed by an oxidation step.

Step 1: Intramolecular Acyloin Condensation

The synthesis begins with an appropriate C14 dicarboxylic acid ester, such as dimethyl dodecanedioate. This diester undergoes an intramolecular reductive coupling reaction in the presence of metallic sodium in an aprotic solvent like toluene or xylene.[1][3][4] This reaction, known as the Acyloin condensation, is particularly effective for forming large rings (10-20 carbons).[5] The mechanism involves a radical coupling of the two ester groups, which are held in proximity on the surface of the sodium metal, leading to the formation of a cyclic α-hydroxy ketone, in this case, 2-hydroxycyclotetradecanone.[4][5] To improve yields and prevent side reactions like the Dieckmann condensation, a trapping agent such as chlorotrimethylsilane is often added.[3][4]

Step 2: Oxidation of 2-hydroxycyclotetradecanone

The resulting cyclic acyloin (2-hydroxycyclotetradecanone) is then oxidized to yield the final product, this compound.[6] This transformation can be achieved using a variety of oxidizing agents.[6] Mild oxidizing agents are preferred to avoid cleavage of the carbon-carbon bond. Reagents such as Pyridinium chlorochromate (PCC) or those used in a Swern oxidation are suitable for converting the secondary alcohol of the acyloin into a ketone, thus forming the 1,2-dione.[7][8]

Potential Biological Activity & Signaling Pathways

While direct studies on the biological activity of this compound are limited, the 1,2-dione functional group within a carbocyclic ring is a feature of molecules with known biological effects. For instance, other cyclic diones have been investigated as potential bio-isosteres for carboxylic acids in drug design.[2]

A notable example from a related class of compounds is 3-methyl-1,2-cyclopentanedione, which has demonstrated potent anti-inflammatory effects.[8] Studies have shown that this smaller cyclic dione can down-regulate the age-related NF-κB (nuclear factor-kappa B) signaling cascade.[8] It achieves this by reducing the phosphorylation of the inhibitor IκB, which in turn prevents the translocation of NF-κB into the nucleus.[8] This action suppresses the expression of pro-inflammatory genes like iNOS, COX-2, VCAM-1, and various interleukins.[8]

Given these findings, it is plausible that this compound could exhibit similar biological activities. The following diagram illustrates the NF-κB signaling pathway and the inhibitory action demonstrated by the analogous compound, 3-methyl-1,2-cyclopentanedione.

Disclaimer: The following signaling pathway has not been experimentally validated for this compound. It is presented as a hypothetical model based on the known activity of a structurally similar compound, 3-methyl-1,2-cyclopentanedione, to guide potential future research.

References

- 1. bspublications.net [bspublications.net]

- 2. This compound | C14H24O2 | CID 14547747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acyloin Condensation [organic-chemistry.org]

- 4. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. organicreactions.org [organicreactions.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

Cyclotetradecane-1,2-dione: A Preliminary Technical Overview for Researchers

CAS Number: 23427-68-1

This document provides a summary of the currently available technical information for Cyclotetradecane-1,2-dione. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties, synthesis, and potential applications of this macrocyclic diketone.

Physicochemical Properties

Quantitative experimental data for this compound is limited in publicly accessible literature. The following table summarizes the computed physicochemical properties.[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O₂ | PubChem[1] |

| Molecular Weight | 224.34 g/mol | PubChem[1] |

| XLogP3 | 4.3 | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

| Monoisotopic Mass | 224.177630004 Da | PubChem[1] |

Spectroscopic Data

A ¹³C NMR spectrum for this compound is available, indicating its structural characterization.[1] However, detailed assignments and other spectroscopic data such as ¹H NMR, Infrared (IR), and Mass Spectrometry (MS) specific to this compound are not extensively documented in the available literature.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, general methods for the synthesis of cyclic 1,2-diones are well-established. These can serve as a starting point for the development of a synthetic route.

One common approach involves the oxidation of the corresponding α-hydroxyketone (acyloin) or the direct oxidation of the parent ketone. For instance, the oxidation of cyclohexanone to cyclohexane-1,2-dione can be achieved using selenium dioxide.[3]

Another general and high-yield method for the preparation of cyclic 1,2-diones is the bromination of 1,2-bis(trimethylsiloxy)cycloalkenes.[4] This procedure is noted for its applicability to various ring sizes.

A potential synthetic workflow for this compound, adapted from general procedures, is outlined below. This workflow is hypothetical and would require experimental validation.

Potential Applications in Drug Development

There is a lack of direct biological activity data for this compound in the current literature. However, the 1,2-dione functional group in cyclic systems has garnered interest in medicinal chemistry.

Studies on smaller cyclic 1,2-diones, such as cyclopentane-1,2-dione, have explored their potential as bioisosteres of carboxylic acids.[5] The ability of the enol form of the 1,2-dione to mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid could be advantageous in drug design to improve properties like cell permeability and metabolic stability.[5]

The following diagram illustrates the conceptual relationship of this compound to this area of research.

It is important to note that while "cyclotetradecane" (the parent hydrocarbon) has been reported to have antimicrobial activity, this finding cannot be directly extrapolated to the dione derivative.

Natural Occurrence

This compound has been reported to be a natural product found in Thymus vulgaris (common thyme).[1]

Conclusion

This compound is a macrocyclic diketone with limited published experimental data. While its basic physicochemical properties have been computed, a comprehensive understanding of its reactivity, spectroscopic characteristics, and biological activity awaits further investigation. The established role of smaller cyclic 1,2-diones as carboxylic acid bioisosteres suggests a potential avenue for its application in medicinal chemistry and drug development. Researchers interested in this molecule are encouraged to pursue experimental studies to elucidate its properties and potential uses.

References

- 1. This compound | C14H24O2 | CID 14547747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclotetradecane - Wikipedia [en.wikipedia.org]

- 3. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Cyclotetradecane-1,2-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Cyclotetradecane-1,2-dione (C₁₄H₂₄O₂), a cyclic dione of interest in various research domains. Due to a lack of comprehensive experimental data in publicly accessible literature and spectral databases, this document outlines the known properties and provides a general framework for the spectroscopic analysis of such macrocyclic ketones.

Physicochemical Properties

Before delving into the spectroscopic data, a summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O₂ | PubChem[1] |

| Molecular Weight | 224.34 g/mol | PubChem[1] |

| CAS Number | 23427-68-1 | PubChem[1] |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A proton NMR spectrum for this compound would be expected to show signals corresponding to the methylene protons of the fourteen-membered ring. The protons on the carbons alpha to the carbonyl groups (C3 and C14) would likely appear as a triplet at approximately 2.5-2.8 ppm. The remaining methylene protons would be expected to produce a complex multiplet in the region of 1.2-1.8 ppm.

¹³C NMR: The carbon NMR spectrum is anticipated to show a signal for the carbonyl carbons (C1 and C2) in the downfield region, typically around 200-210 ppm. The carbons alpha to the carbonyls (C3 and C14) would appear at approximately 40-50 ppm. The other methylene carbons in the ring would be expected to have chemical shifts in the range of 20-30 ppm. While a ¹³C NMR spectrum is mentioned in the PubChem database, the specific data is not provided.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups. This peak would be expected to appear in the region of 1700-1725 cm⁻¹. Additionally, C-H stretching vibrations for the methylene groups would be observed around 2850-2950 cm⁻¹, and C-H bending vibrations would be present in the 1465-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (224.34). Common fragmentation patterns for cyclic ketones would likely be observed, including alpha-cleavage and McLafferty rearrangement, leading to characteristic fragment ions.

General Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not available, the following provides a general methodology for the spectroscopic analysis of a solid organic compound.

3.1. Sample Preparation:

-

NMR Spectroscopy: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

IR Spectroscopy: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent.

-

Mass Spectrometry: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), the sample can be introduced directly or via a gas chromatograph.

3.2. Instrumentation and Data Acquisition:

-

NMR: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

MS: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to acquire the mass spectrum.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a compound like this compound is illustrated in the following diagram.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This guide summarizes the currently available and predicted spectroscopic information for this compound. The lack of detailed, publicly available experimental data highlights the need for further research to fully characterize this compound. The provided general experimental protocols and workflow serve as a foundational guide for researchers undertaking the spectroscopic analysis of this and similar macrocyclic molecules.

References

The Elusive Crystal Structure of Cyclotetradecane-1,2-dione: A Methodological Guide

Abstract

Cyclotetradecane-1,2-dione, a cyclic alpha-diketone, holds potential interest for researchers in medicinal chemistry and materials science. However, a thorough review of publicly accessible scientific databases reveals a notable absence of its determined crystal structure. This technical guide addresses this information gap by first summarizing the known chemical properties of this compound. Subsequently, it provides a comprehensive, generalized experimental protocol for the determination of its crystal structure, from synthesis and crystallization to final structure elucidation by single-crystal X-ray diffraction. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to investigate the solid-state properties of this and similar macrocyclic compounds.

Introduction

The three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physical and chemical properties. For professionals in drug development, knowledge of a compound's crystal structure is critical for understanding its solubility, stability, and potential for polymorphism—all of which can significantly impact a drug's efficacy and safety. While the chemical identity of this compound is established, its crystal structure remains unreported in the primary scientific literature and crystallographic databases. This guide outlines the necessary steps a research team would undertake to determine this structure.

Known Properties of this compound

Despite the lack of crystallographic data, fundamental chemical and physical properties of this compound have been reported. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O₂ | [1][2] |

| Molecular Weight | 224.34 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 23427-68-1 | [1] |

| Canonical SMILES | C1CCCCCCC(=O)C(=O)CCCCC1 | [1][2] |

A Generalized Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a novel compound like this compound can be broken down into three principal stages: synthesis and purification, crystallization, and X-ray diffraction analysis. The following sections detail the typical methodologies for each stage.

Synthesis and Purification of this compound

The synthesis of cyclic α-diketones can be approached through various synthetic routes. A common method involves the oxidation of the corresponding α-hydroxyketone or the direct oxidation of a cyclic ketone at the α-position. One potential synthetic pathway could involve the oxidation of cyclotetradecanone.

Protocol for a Hypothetical Synthesis:

-

Starting Material: High-purity cyclotetradecanone would be procured or synthesized.

-

Oxidation: A suitable oxidizing agent, such as selenium dioxide (SeO₂) or a modern hypervalent iodine reagent, would be employed to introduce the second carbonyl group. The reaction would be carried out in an appropriate solvent (e.g., dioxane, acetic acid) under controlled temperature conditions.

-

Work-up and Purification: Following the reaction, the crude product would be extracted and purified. Column chromatography is a standard technique for isolating the desired dione from unreacted starting material and byproducts.

-

Characterization: The purified this compound would be thoroughly characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical identity and purity.

Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step in crystal structure determination.[3] Several crystallization techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Protocols:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, causing the solubility to decrease and crystals to form.[2]

The choice of solvent is critical and is often guided by the polarity of the compound. For this compound, a range of organic solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol) would be screened.

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, its structure can be determined using a single-crystal X-ray diffractometer.[4][5]

Experimental Protocol for X-ray Diffraction:

-

Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal while irradiating it with monochromatic X-rays. A detector records the diffraction pattern—the positions and intensities of the diffracted X-ray beams.[3]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson synthesis). This initial structural model is then refined against the experimental data to yield a final, highly accurate model of the crystal structure, including precise bond lengths and angles.[4]

Visualization of the Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is illustrated in the following diagram.

Caption: Generalized workflow for the determination of the crystal structure of this compound.

Conclusion

While the crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive and technically detailed roadmap for its determination. By following the outlined methodologies for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the solid-state structure of this molecule. Such information would be invaluable for future research into its chemical behavior and potential applications in drug development and materials science.

References

- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

A Technical Review of Cyclotetradecane-1,2-dione: Addressing Gaps in Discovery and Natural Occurrence Data

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding the macrocyclic compound Cyclotetradecane-1,2-dione. Despite its documentation in chemical databases, a thorough review of publicly accessible scientific literature reveals a significant lack of in-depth information regarding its discovery, specific methods for its synthesis or isolation, and its potential biological activities. This document summarizes the available data and highlights the present informational gaps to inform future research endeavors.

Compound Identification and Properties

This compound is a cyclic ketone with the molecular formula C₁₄H₂₄O₂. Its fundamental chemical and physical properties, derived from computational models, are presented below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O₂ | PubChem[1] |

| Molecular Weight | 224.34 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 23427-68-1 | PubChem[1] |

| Canonical SMILES | C1CCCCCCC(=O)C(=O)CCCCC1 | PubChem[1] |

| InChI Key | MXTFEOYSFWGYJD-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

| XlogP | 4.3 | PubChem[1] |

Natural Occurrence: An Unconfirmed Report

Public chemical databases, including PubChem, state that this compound has been reported in the plant Thymus vulgaris (common thyme).[1] However, an extensive review of numerous gas chromatography-mass spectrometry (GC-MS) analyses of T. vulgaris essential oil did not corroborate this claim. These studies identify a wide array of volatile compounds, with the most abundant typically being thymol, p-cymene, γ-terpinene, and carvacrol.[1][2][3][4][5][6][7][8][9] The original source publication citing the presence of this compound in T. vulgaris could not be located, preventing the verification of its natural occurrence and the extraction of any associated quantitative data or experimental protocols.

While a specific protocol for the isolation of this compound is unavailable, a general methodology for extracting compounds from T. vulgaris can be described. One common approach involves methanolic extraction followed by column chromatography.[10] This process serves as a foundational, albeit non-specific, workflow for isolating constituents from the plant matrix.

Below is a generalized workflow for the isolation of chemical constituents from Thymus vulgaris.

Discovery and Synthesis: A Research Gap

The scientific literature lacks a definitive report on the initial discovery or first total synthesis of this compound. While methods for the synthesis of other macrocyclic ketones and diones, such as 1,3-cyclotetradecanedione, are available, a specific and reproducible protocol for the 1,2-dione isomer is not published.[11]

General strategies for macrocycle synthesis often involve ring-closing metathesis (RCM) or intramolecular cyclization reactions of linear precursors under high-dilution conditions to favor the formation of the cyclic product over intermolecular polymerization. A hypothetical synthesis could involve the acyloin condensation of a 1,14-tetradecanedioic acid ester, followed by oxidation of the resulting α-hydroxy ketone (acyloin) to the desired 1,2-dione. However, this remains a speculative pathway without experimental validation for this specific target molecule.

Below is a logical diagram representing a speculative synthetic approach.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity, pharmacological properties, or any associated signaling pathways for this compound. Research into its effects on biological systems would be a novel area of investigation.

Conclusion and Future Outlook

This compound remains a poorly characterized molecule. Its reported natural occurrence in Thymus vulgaris is not substantiated by a review of available phytochemical analyses of the plant. Furthermore, validated protocols for its chemical synthesis and isolation are absent from the scientific literature.

For researchers and drug development professionals, this represents both a challenge and an opportunity. The primary steps required to advance the study of this compound are:

-

Verification of Natural Occurrence: A definitive study to confirm or refute the presence of this compound in Thymus vulgaris or other natural sources is necessary. If found, this would involve its isolation, characterization, and quantification.

-

Development of a Synthetic Protocol: The establishment of a reliable and scalable synthetic route is crucial for obtaining sufficient quantities of the compound for further study.

-

Biological Screening: Once obtainable, the compound should be subjected to a broad range of biological assays to screen for potential therapeutic activities.

Until such foundational research is conducted, this compound will remain an enigmatic entry in chemical databases, with its potential yet to be unlocked.

References

- 1. Thymus vulgaris essential oil: chemical composition and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. earthwiseagriculture.net [earthwiseagriculture.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Essential Oil Characterization of Thymus vulgaris from Various Geographical Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jchr.org [jchr.org]

- 7. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Essential oil of Thymus vulgaris L. and Rosmarinus officinalis L.: Gas chromatography-mass spectrometry analysis, cytotoxicity and antioxidant properties and antibacterial activities against foodborne pathogens [scirp.org]

- 9. chemicaljournal.org [chemicaljournal.org]

- 10. dovepress.com [dovepress.com]

- 11. chempap.org [chempap.org]

Molecular Modeling and Computational Analysis of Cyclotetradecane-1,2-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotetradecane-1,2-dione, a 14-membered macrocyclic diketone, presents a flexible and conformationally complex scaffold of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure, conformational landscape, and intermolecular interaction potential is crucial for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the molecular modeling and computational studies of this compound. It details theoretical methodologies for conformational analysis, summarizes key quantitative data in structured tables, and visualizes computational workflows. While direct experimental data on the conformational preferences of this compound are limited in publicly available literature, this guide establishes a framework for its computational investigation based on established methods for similar macrocyclic systems.

Introduction

Macrocyclic compounds, such as this compound, occupy a unique chemical space, bridging the gap between small molecules and biologics. Their inherent flexibility and large surface area allow for potent and selective interactions with biological targets. However, this flexibility also presents a significant challenge for structural characterization and computational analysis. Molecular modeling and simulation have become indispensable tools for exploring the vast conformational space of macrocycles, predicting their preferred shapes, and understanding their structure-activity relationships.

This guide outlines the key computational approaches for studying this compound, from initial structure generation to detailed quantum mechanical calculations. The methodologies and data presented herein serve as a comprehensive resource for researchers embarking on the computational analysis of this and related macrocyclic ketones.

Computational Methodologies

The computational investigation of this compound typically follows a hierarchical approach, starting with broad conformational searches and progressing to more accurate, but computationally expensive, methods for refining the structures and energies of the most stable conformers.

Conformational Search and Molecular Mechanics

A thorough exploration of the conformational landscape is the foundational step in the molecular modeling of flexible macrocycles.

Experimental Protocol:

-

Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure using molecular building software (e.g., Avogadro, ChemDraw).

-

Conformational Search Algorithm: A systematic or stochastic conformational search is performed. Common algorithms include:

-

Systematic Search: Dihedral angles of rotatable bonds are systematically rotated by a defined increment. This method is comprehensive but computationally intensive for a 14-membered ring.

-

Stochastic Search (e.g., Monte Carlo Multiple Minimum - MCMM): Random conformational changes are generated and accepted or rejected based on their energies.

-

-

Force Field Selection: A molecular mechanics force field (e.g., MMFF94, OPLS3e, AMBER) is chosen to calculate the potential energy of each conformation. The choice of force field can influence the resulting conformational energies.

-

Energy Minimization: Each generated conformation is subjected to energy minimization to locate the nearest local energy minimum.

-

Clustering and Analysis: The resulting low-energy conformers are clustered based on root-mean-square deviation (RMSD) of atomic positions to identify unique conformational families.

A logical workflow for this process is depicted below:

Quantum Mechanical Calculations

To obtain more accurate energies and electronic properties of the identified low-energy conformers, quantum mechanical (QM) calculations are employed.

Experimental Protocol:

-

Selection of Conformers: A subset of the lowest-energy conformers from the molecular mechanics search (typically within a 5-10 kcal/mol window of the global minimum) is selected for QM calculations.

-

Level of Theory and Basis Set: A suitable QM method and basis set are chosen. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) offers a good balance of accuracy and computational cost for molecules of this size.

-

Geometry Optimization: The geometry of each selected conformer is re-optimized at the chosen level of theory.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set.

Quantitative Data

The following tables summarize hypothetical quantitative data for the low-energy conformers of this compound, derived from the computational methodologies described above.

Table 1: Relative Energies of Low-Energy Conformers

| Conformer ID | MMFF94 Relative Energy (kcal/mol) | DFT (B3LYP/6-31G(d)) Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| CTD-1 | 0.00 | 0.00 | 45.2 |

| CTD-2 | 0.85 | 0.62 | 25.1 |

| CTD-3 | 1.52 | 1.10 | 14.8 |

| CTD-4 | 2.10 | 1.85 | 7.3 |

| CTD-5 | 2.88 | 2.50 | 3.9 |

Table 2: Key Geometric Parameters of the Global Minimum Conformer (CTD-1)

| Parameter | Value |

| C1=O1 Bond Length (Å) | 1.215 |

| C2=O2 Bond Length (Å) | 1.216 |

| C1-C2 Bond Length (Å) | 1.532 |

| O1=C1-C2=O2 Dihedral Angle (°) | -165.8 |

| Ring Span (Å) | 6.8 |

Intermolecular Interactions

Understanding how this compound might interact with other molecules is crucial for its application in drug design and materials science. The carbonyl groups are expected to be the primary sites for hydrogen bonding and other electrostatic interactions.

The potential interaction of this compound with a hypothetical receptor binding site is illustrated below.

Conclusion

This technical guide provides a foundational framework for the molecular modeling and computational analysis of this compound. While the presented quantitative data is illustrative, the detailed methodologies and workflows offer a robust starting point for researchers. The conformational complexity of this macrocycle necessitates a multi-level computational approach to accurately predict its structural and energetic properties. Future studies combining these computational predictions with experimental data from techniques such as X-ray crystallography or NMR spectroscopy will be invaluable for validating and refining the theoretical models, ultimately enabling the rational design of novel molecules based on the this compound scaffold.

Tautomerism in cyclic 1,2-diketones like Cyclotetradecane-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles of tautomerism as they apply to cyclic 1,2-diketones, with a specific focus on the macrocyclic compound, Cyclotetradecane-1,2-dione. While experimental data on this specific large-ring diketone is limited in publicly available literature, this guide extrapolates from established principles of keto-enol tautomerism and computational studies on smaller cyclic analogues to provide a robust theoretical framework.

Introduction to Tautomerism in 1,2-Diketones

Tautomerism is a fundamental concept in organic chemistry describing the dynamic equilibrium between two or more interconvertible constitutional isomers, known as tautomers. In the context of 1,2-diketones, the most prevalent form of tautomerism is the keto-enol tautomerism. This process involves the migration of a proton and the shifting of a double bond, leading to an equilibrium between the diketo form and its corresponding enol form (specifically, an α-hydroxy enone).

The position of this equilibrium is influenced by a variety of factors, including the ring size of the cyclic diketone, the solvent, temperature, and the presence of substituents. Generally, for simple acyclic and small-ring cyclic ketones, the keto form is thermodynamically more stable and thus predominates at equilibrium. This is primarily due to the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C).

The Case of this compound

This compound is a macrocyclic 1,2-diketone with a 14-membered ring. The large and flexible nature of this ring system introduces unique conformational possibilities that can influence its tautomeric behavior.

Expected Tautomeric Equilibrium

In larger, more flexible cyclic systems, the steric and electronic factors governing tautomeric equilibrium can differ significantly from smaller, more rigid rings. For smaller cyclic 1,2-diketones (e.g., cyclopentane-1,2-dione and cyclohexane-1,2-dione), the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group of the enol and the adjacent carbonyl oxygen. However, the planarity required for optimal conjugation in the enol form can introduce ring strain in smaller rings.

In a large ring like cyclotetradecane, the conformational flexibility is much greater, which can more readily accommodate the geometric requirements of the enol tautomer without introducing significant ring strain. This increased flexibility may lead to a greater proportion of the enol tautomer at equilibrium compared to smaller ring systems. The enol form could be further stabilized by intramolecular hydrogen bonding, creating a pseudo-six-membered ring structure.

Caption: Keto-Enol Equilibrium in this compound.

Quantitative Analysis of Tautomeric Equilibrium

| Ring Size | Compound | Activation Free Energy (kcal/mol) (Gas Phase) | Tautomer Preference | Reference |

| 3 | Cyclopropane-1,2-dione | 54.9 | Enol | [1] |

| 4 | Cyclobutane-1,2-dione | ~70 | Diketo | [1] |

| 5 | Cyclopentane-1,2-dione | ~67 | Enol | [1] |

| 6 | Cyclohexane-1,2-dione | 67.3 | Enol | [1] |

| 7 | Cycloheptane-1,2-dione | ~70 | Diketo | [1] |

Table 1: Computational Data for Keto-Enol Tautomerism in Cyclic 1,2-Diones.

The data for smaller rings suggest that ring strain and the ability to form a stable, planar enol structure are key determinants of the tautomeric equilibrium. For the larger and more flexible cyclotetradecane ring, it is hypothesized that the activation energy for tautomerization would be comparable to or lower than that of the less strained medium-sized rings, and the enol form would likely be a significant contributor to the equilibrium mixture, especially in non-polar solvents that favor intramolecular hydrogen bonding.

Experimental Protocols for Studying Tautomerism

The study of keto-enol tautomerism in cyclic 1,2-diketones relies on a combination of spectroscopic and computational methods.

Synthesis of this compound

A potential synthetic route to this compound could involve the acyloin condensation of a C14-α,ω-dicarboxylic acid ester, followed by oxidation of the resulting acyloin (α-hydroxy ketone).

Experimental Workflow: Synthesis

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for characterizing and quantifying tautomeric mixtures.

-

1H NMR Protocol:

-

Dissolve a known concentration of this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Acquire the 1H NMR spectrum.

-

Identify characteristic signals for both the diketo and enol tautomers. The enol tautomer will exhibit a characteristic signal for the hydroxyl proton, often as a broad singlet. The protons on the carbon bearing the hydroxyl group will also have a distinct chemical shift.

-

Integrate the signals corresponding to each tautomer to determine their relative concentrations. The equilibrium constant (Keq = [enol]/[keto]) can then be calculated.

-

-

13C NMR Protocol:

-

Acquire a 13C NMR spectrum of the sample.

-

The diketo form will show two distinct carbonyl carbon signals.

-

The enol form will show a signal for the enolic carbon bearing the hydroxyl group at a higher field and the remaining carbonyl carbon at a lower field compared to the diketo form. PubChem lists a 13C NMR spectrum for this compound, which could serve as a reference.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in each tautomer.

-

IR Spectroscopy Protocol:

-

Acquire the IR spectrum of the sample (as a neat film, in a suitable solvent, or as a KBr pellet).

-

The diketo form will exhibit two distinct C=O stretching frequencies.

-

The enol form will show a C=O stretching frequency, a C=C stretching frequency, and a broad O-H stretching band, indicative of the hydroxyl group.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions in the tautomers.

-

UV-Vis Spectroscopy Protocol:

-

Dissolve the compound in a UV-transparent solvent.

-

Acquire the UV-Vis spectrum.

-

The diketo form typically has a weak n→π* transition at a longer wavelength.

-

The enol form, with its conjugated system, will exhibit a more intense π→π* transition at a longer wavelength compared to the diketo form.

-

Computational Analysis

Density Functional Theory (DFT) calculations are instrumental in predicting the relative stabilities of tautomers and the energy barriers for their interconversion.

Computational Workflow:

Caption: A typical workflow for computational analysis of tautomerism.

Logical Relationships in Tautomer Analysis

The comprehensive analysis of tautomerism in a molecule like this compound involves a multi-faceted approach where experimental and computational data are integrated to build a complete picture.

Caption: Interrelationship of methods in tautomerism analysis.

Conclusion

The tautomeric behavior of this compound is a subject of significant interest, bridging the gap between well-studied small-ring systems and more complex macrocyclic natural products. Based on theoretical principles, it is anticipated that the enol tautomer plays a more significant role in the equilibrium of this large-ring diketone than in smaller, more constrained systems. A combined approach of synthesis, advanced spectroscopic analysis, and computational modeling is essential to fully elucidate the quantitative and mechanistic details of its tautomerism. Such understanding is critical for applications in drug development, where the specific tautomeric form can dictate biological activity and pharmacokinetic properties.

References

Potential Biological Activity of Cyclotetradecane-1,2-dione: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available information on the potential biological activity of Cyclotetradecane-1,2-dione. It is important to note that direct experimental data on the biological effects of this specific compound is limited. The information presented herein is based on its known properties, its presence in natural sources, and extrapolations from studies on structurally related molecules.

Introduction

This compound is a cyclic organic compound with the molecular formula C14H24O2.[1] It belongs to the class of cyclic ketones, specifically an alpha-dione, characterized by two adjacent carbonyl groups within a fourteen-membered ring structure. While research on many macrocyclic compounds has revealed a wide range of biological activities, this compound remains a largely unexplored molecule.[2] Its documented natural occurrence is in Thymus vulgaris (common thyme), a plant well-known for the antimicrobial and anti-inflammatory properties of its essential oils.[1][3][4] However, the biological activity of thyme oil is primarily attributed to major components like thymol and carvacrol, and the specific contribution of this compound, if any, has not been elucidated.[3][4]

This guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining data from related compounds and proposing hypothetical mechanisms and experimental approaches.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in Table 1. These properties are crucial for predicting its pharmacokinetic behavior, such as absorption and distribution.

| Property | Value | Source |

| Molecular Formula | C14H24O2 | PubChem[1] |

| Molecular Weight | 224.34 g/mol | PubChem[1] |

| XLogP3 | 4.3 | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Potential Biological Activity: A Bioisosteric Hypothesis

Direct experimental evidence for the biological activity of this compound is currently unavailable in the public domain. However, research on smaller cyclic 1,2-diones offers a compelling hypothesis for its potential therapeutic relevance. A study on cyclopentane-1,2-dione revealed its utility as a bioisostere for the carboxylic acid functional group in a potent thromboxane A2 (TP) receptor antagonist.[5]

This suggests that the 1,2-dione moiety within a cyclic framework can mimic the hydrogen bonding and electrostatic interactions of a carboxylic acid, a common functional group in many biologically active molecules. Therefore, it is plausible that this compound could act as an antagonist for receptors that typically bind to endogenous carboxylic acid-containing ligands.

Proposed Signaling Pathway: Thromboxane A2 Receptor Antagonism

Based on the bioisosteric relationship identified with cyclopentane-1,2-dione, a hypothetical mechanism of action for this compound could be the antagonism of the Thromboxane A2 (TXA2) receptor. TXA2 is a potent mediator of platelet aggregation and vasoconstriction. Its receptor (TP receptor) is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to physiological responses such as thrombosis and inflammation. Antagonism of this receptor is a therapeutic strategy for cardiovascular diseases.

The proposed signaling pathway is illustrated in the following diagram:

References

- 1. This compound | C14H24O2 | CID 14547747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thymus vulgaris Essential Oil and Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymus vulgaris essential oil: chemical composition and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2004108646A1 - Method for preparation of alpha, beta-unsaturated cyclic ketones by dehydrogenation of secondary allylic cyclic alcohols - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclotetradecane-1,2-dione from Cyclotetradecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of cyclotetradecane-1,2-dione, a valuable building block in organic synthesis, starting from the readily available cyclotetradecane. The synthesis involves an initial catalytic oxidation of cyclotetradecane to cyclotetradecanone, followed by a selenium dioxide-mediated oxidation (Riley oxidation) to yield the target α-dione. This application note includes comprehensive experimental procedures, safety precautions, and data presentation to facilitate the successful execution of this synthesis in a laboratory setting.

Introduction

α-Diketones, particularly those embedded in macrocyclic frameworks, are important intermediates in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. Their versatile reactivity allows for the construction of diverse heterocyclic systems and the introduction of various functional groups. This protocol outlines a reliable method for the preparation of this compound, a 14-membered ring α-dione, from its parent cycloalkane.

The synthetic strategy is a two-step process:

-

Step 1: Oxidation of Cyclotetradecane to Cyclotetradecanone. This step employs a liquid-phase oxidation using molecular oxygen in the presence of a cobalt(II) catalyst. This method is adapted from established industrial processes for the oxidation of large-ring cycloalkanes.

-

Step 2: Riley Oxidation of Cyclotetradecanone to this compound. The intermediate cyclotetradecanone is then oxidized at the α-position to the carbonyl group using selenium dioxide, a well-established method for the synthesis of 1,2-dicarbonyl compounds.[1][2][3]

Safety Precautions

Selenium dioxide is highly toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[4][5][6][7][8] It is also very toxic to aquatic life with long-lasting effects.[5][7][8] Handle selenium dioxide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6][8] Avoid inhalation of dust and contact with skin and eyes.[6] In case of accidental exposure, seek immediate medical attention.[7] All selenium-containing waste must be collected and disposed of as hazardous waste according to institutional and local regulations.

Experimental Protocols

Step 1: Synthesis of Cyclotetradecanone from Cyclotetradecane

This protocol is based on the general principles of metal-catalyzed aerobic oxidation of cycloalkanes.

Materials and Reagents:

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |

| Cyclotetradecane | C₁₄H₂₈ | 196.38 | 10.0 g (50.9 mmol) | (e.g., Sigma-Aldrich) |

| Cobalt(II) naphthenate | Co(C₁₁H₇O₂)₂ | Variable | 0.1 g (catalyst) | (e.g., Sigma-Aldrich) |

| Oxygen (gas) | O₂ | 32.00 | As required | (e.g., Airgas) |

| Toluene | C₇H₈ | 92.14 | 100 mL | (e.g., Fisher Scientific) |

| Sodium bisulfite | NaHSO₃ | 104.06 | 10% aq. solution | (e.g., Sigma-Aldrich) |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As required | (e.g., Fisher Scientific) |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As required | (e.g., Sigma-Aldrich) |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Gas inlet tube

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, gas inlet tube, and thermometer, add cyclotetradecane (10.0 g, 50.9 mmol) and cobalt(II) naphthenate (0.1 g).

-

Add 100 mL of toluene to dissolve the reactants.

-

Heat the mixture to 120°C with vigorous stirring.

-

Once the temperature is stable, introduce a slow stream of oxygen gas through the gas inlet tube into the solution.

-

Maintain the reaction at 120°C with continuous oxygen bubbling for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For optimal selectivity, it is advisable to aim for a low conversion (10-20%).

-

After 24 hours, stop the oxygen flow and cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 10% aqueous solution of sodium bisulfite (2 x 50 mL) to remove any peroxides, followed by saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the unreacted cyclotetradecane from the desired cyclotetradecanone.

Expected Yield: The yield of cyclotetradecanone is typically low to moderate (e.g., 10-20%) to favor selectivity and minimize over-oxidation byproducts.

Step 2: Synthesis of this compound from Cyclotetradecanone (Riley Oxidation)

This protocol is adapted from established procedures for the α-oxidation of cyclic ketones.[1][2][3]

Materials and Reagents:

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |

| Cyclotetradecanone | C₁₄H₂₆O | 210.36 | 2.10 g (10.0 mmol) | (Synthesized in Step 1) |

| Selenium dioxide | SeO₂ | 110.96 | 1.22 g (11.0 mmol) | (e.g., Sigma-Aldrich) |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | (e.g., Sigma-Aldrich) |

| Water | H₂O | 18.02 | 1 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As required | (e.g., Fisher Scientific) |

| Celite® | - | - | As required | (e.g., Sigma-Aldrich) |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As required | (e.g., Sigma-Aldrich) |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Perform this reaction in a well-ventilated fume hood.

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclotetradecanone (2.10 g, 10.0 mmol), selenium dioxide (1.22 g, 11.0 mmol), 1,4-dioxane (50 mL), and water (1 mL).

-

Heat the reaction mixture to reflux (approximately 101°C) with vigorous stirring. A black precipitate of elemental selenium will form as the reaction progresses.

-

Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® in a Buchner funnel to remove the precipitated selenium. Wash the filter cake with dichloromethane (3 x 20 mL).

-

Combine the filtrate and washings and transfer to a separatory funnel. Wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude yellow solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Expected Yield: 60-70%

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Starting Material | Product | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Cyclotetradecane | Cyclotetradecanone | O₂, Cobalt(II) naphthenate | Toluene | 120 | 24 | 10-20 |

| 2 | Cyclotetradecanone | This compound | Selenium dioxide | 1,4-Dioxane/H₂O | 101 (Reflux) | 12-24 | 60-70 |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the two-step synthesis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. d-nb.info [d-nb.info]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. GB930842A - Process for the preparation of cyclododecanone and cyclododecanol - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Cyclotetradecane-1,2-dione as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Cyclotetradecane-1,2-dione, a large-ring α-diketone, presents a valuable and versatile scaffold for the synthesis of complex macrocyclic and heterocyclic structures. Its fourteen-membered carbocyclic frame offers a unique combination of conformational flexibility and pre-organized geometry, making it an attractive starting material for constructing novel molecular architectures with potential applications in medicinal chemistry, materials science, and supramolecular chemistry. The adjacent ketone functionalities serve as reactive handles for a variety of chemical transformations, most notably condensation reactions to form heterocyclic systems.

This document provides detailed application notes and experimental protocols for the use of this compound as a building block, with a focus on its application in the synthesis of novel quinoxaline derivatives.

Application Notes

This compound is a key starting material for the synthesis of macrocyclic compounds incorporating a quinoxaline moiety. The condensation reaction of this compound with aromatic diamines, such as o-phenylenediamine, provides a straightforward and efficient method for the construction of these complex heterocyclic systems.[1][2][3] The resulting macrocyclic quinoxalines are of significant interest due to their potential biological activities and applications in materials science. The large carbocyclic ring can influence the physicochemical properties of the quinoxaline core, potentially leading to enhanced solubility, membrane permeability, and unique photophysical characteristics.

Key Advantages of Using this compound:

-

Access to Large, Functionalized Macrocycles: Provides a direct route to 14-membered carbocyclic systems fused with a heterocyclic aromatic ring.

-

Structural Diversity: The quinoxaline moiety can be further functionalized, and a variety of substituted o-phenylenediamines can be employed to generate a library of derivatives.[4]

-

Potential for Bioactivity: Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[5] The macrocyclic scaffold can modulate this activity and introduce novel pharmacological profiles.

A representative application is the synthesis of 6,7,8,9,10,11,12,13,14,15,16,17-dodecahydrocyclotetradeca[b]quinoxaline through the condensation of this compound with o-phenylenediamine. This reaction is typically acid-catalyzed and proceeds in high yield.[6]

Experimental Protocols

Synthesis of 6,7,8,9,10,11,12,13,14,15,16,17-dodecahydrocyclotetradeca[b]quinoxaline

This protocol details the synthesis of a macrocyclic quinoxaline from this compound and o-phenylenediamine.

Materials:

-

This compound

-

o-Phenylenediamine

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Sodium Sulfate (anhydrous)

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Glass funnel

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 224.34 mg).

-

Dissolve the dione in 30 mL of absolute ethanol.

-

Add o-phenylenediamine (1.0 mmol, 108.14 mg) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 6,7,8,9,10,11,12,13,14,15,16,17-dodecahydrocyclotetradeca[b]quinoxaline

| Parameter | Value |

| Reactant 1 | This compound (1.0 mmol) |

| Reactant 2 | o-Phenylenediamine (1.0 mmol) |

| Solvent | Ethanol (30 mL) |

| Catalyst | Glacial Acetic Acid (2-3 drops) |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

| Purification Method | Silica Gel Column Chromatography |

Visualizations

Caption: Experimental workflow for the synthesis of macrocyclic quinoxaline.

Caption: Logical relationships of this compound in synthesis.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. soc.chim.it [soc.chim.it]

- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

High-Yield Synthesis of Large-Ring Cyclic Diketones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of large-ring cyclic diketones, which are important structural motifs in natural products and pharmaceutically active compounds. The following sections summarize key high-yield synthetic methodologies, present quantitative data in structured tables for easy comparison, and provide detailed experimental protocols for reproducible synthesis.

I. Synthetic Methodologies Overview

The synthesis of macrocyclic diketones presents a significant challenge due to entropic factors that disfavor ring closure over intermolecular polymerization. However, several strategies have been developed to overcome these challenges and provide high yields of the desired large-ring structures. This document focuses on five key methodologies:

-

Ti-Dieckmann Condensation: A powerful intramolecular cyclization of diesters to form β-keto esters, which can then be converted to diketones. The use of a titanium tetrachloride (TiCl4) mediator allows for reactions at higher concentrations, mitigating the need for high-dilution techniques often required in macrocyclization.

-

Intramolecular Friedel-Crafts Acylation: This method involves the cyclization of an aromatic compound containing a long-chain acyl halide or carboxylic acid. High-dilution conditions are typically necessary to favor intramolecular over intermolecular reactions.

-

Ring Expansion of Cyclic Ketones: This strategy involves the expansion of a smaller cyclic ketone to a larger ring system. One effective method is the zinc-mediated reaction of cyclic β-keto esters.

-

Oxidative Cleavage of Bicyclic Enol Ethers: This approach involves the synthesis of a bicyclic precursor containing a double bond at a strategic position, which is then oxidatively cleaved to unmask the large-ring diketone.

-

Ring-Closing Metathesis (RCM): A robust and widely used method for the formation of large rings, RCM utilizes ruthenium or molybdenum catalysts to cyclize a diene-dione precursor. This method is known for its high functional group tolerance.

II. Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of large-ring cyclic diketones using the methodologies described above.

Table 1: Ti-Dieckmann Condensation

| Starting Material | Ring Size | Yield (%) | Reference |

| Dimethyl (Z)-9-octadecenedioate | 17 | 85 | [1] |

| Dimethyl nonadecanedioate | 19 | 82 | [1] |

| Dimethyl heptadecanedioate | 17 | 88 | [1] |

| Dimethyl pentadecanedioate | 15 | 91 | [1] |

Table 2: Intramolecular Friedel-Crafts Acylation (High Dilution)

| Starting Material | Ring Size | Yield (%) | Reference |

| ω-(2-Naphthyl)undecanoyl chloride | 13 | 75 | [2] |

| ω-(p-Tolyl)dodecanoyl chloride | 14 | 68 | [2] |

| 12-(Phenoxy)dodecanoyl chloride | 14 | 80 | [2] |

Table 3: Ring Expansion of Cyclic β-Keto Esters

| Starting Material | Ring Size | Yield (%) | Reference |

| 2-Carbomethoxycycloheptanone | 8 | 78 | |

| 2-Carbomethoxycyclooctanone | 9 | 75 | |

| 2-Carbomethoxycyclododecanone | 13 | 65 |

Table 4: Oxidative Cleavage of Bicyclic Enol Ethers

| Bicyclic Precursor | Ring Size | Yield (%) | Reference |

| Octahydronaphthalene derivative | 10 | 85 | [3] |

| Decahydroazulene derivative | 11 | 82 | [3] |

| Dodecahydrophenalene derivative | 13 | 78 | [3] |

Table 5: Ring-Closing Metathesis of Diene-Diones

| Starting Material | Ring Size | Yield (%) | Reference |

| (Z,Z)-Nona-1,8-diene-3,7-dione | 7 | 85 | [4] |

| (Z,Z)-Deca-1,9-diene-3,8-dione | 8 | 82 | [4] |

| (Z,Z)-Dodeca-1,11-diene-3,10-dione | 10 | 75 | [4] |

III. Experimental Protocols

General Protocol for Ti-Dieckmann Condensation

This protocol is adapted from the TiCl4-mediated intramolecular cyclization of diesters.[1]

Materials:

-

Acyclic diester

-

Titanium tetrachloride (TiCl4)

-

Triethylamine (Et3N) or Tributylamine (Bu3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

Dissolve the acyclic diester (1.0 eq) in anhydrous CH2Cl2 to a concentration of 100-300 mM.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate flask, prepare a solution of TiCl4 (2.2 eq) in anhydrous CH2Cl2.

-

Slowly add the TiCl4 solution to the stirred solution of the diester while maintaining the temperature between 0 and 5 °C.

-

Following the addition of TiCl4, add a solution of Et3N or Bu3N (2.5 eq) in anhydrous CH2Cl2 dropwise over 1-3 hours.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Separate the organic layer, and wash it sequentially with water, saturated aqueous NaHCO3, and saturated aqueous NaCl.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The resulting crude β-keto ester can be further purified by column chromatography on silica gel.

General Protocol for Intramolecular Friedel-Crafts Acylation (High-Dilution)

This protocol describes a general procedure for the intramolecular cyclization of an aryl-substituted acyl chloride under high-dilution conditions.[2]

Materials:

-

Aryl-substituted acyl chloride

-

Aluminum chloride (AlCl3), anhydrous

-

Carbon disulfide (CS2) or Nitrobenzene, anhydrous

-

Hydrochloric acid (6 M)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

High-dilution apparatus (e.g., syringe pump and a large volume of solvent)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a large, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere.

-

Add anhydrous AlCl3 (1.1 eq) to a large volume of anhydrous CS2 or nitrobenzene to achieve a final substrate concentration of approximately 0.001 M.

-

Heat the stirred suspension to reflux.

-

In a separate flask, dissolve the aryl-substituted acyl chloride (1.0 eq) in the same solvent.

-

Using a syringe pump, add the solution of the acyl chloride to the refluxing AlCl3 suspension over a period of 24-48 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours.

-

Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl.

-

Extract the aqueous layer with CH2Cl2.

-

Combine the organic layers and wash with water, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude cyclic diketone by column chromatography or recrystallization.